molecular formula C9H11FN2O B1520699 2-(3-Fluorophenyl)-2-(methylamino)acetamide CAS No. 1218316-27-8

2-(3-Fluorophenyl)-2-(methylamino)acetamide

Cat. No.: B1520699
CAS No.: 1218316-27-8
M. Wt: 182.19 g/mol
InChI Key: OTRJWFIPDLSIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorophenyl)-2-(methylamino)acetamide is a chemical compound characterized by its unique structure, which includes a fluorophenyl group and a methylamino group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)-2-(methylamino)acetamide typically involves the following steps:

  • Formation of 3-Fluorophenylacetic Acid: The starting material, 3-fluorophenylacetic acid, is synthesized through the fluorination of phenylacetic acid.

  • Conversion to Acetamide: The carboxylic acid group of 3-fluorophenylacetic acid is converted to an amide group using ammonia or an ammonium salt.

  • Introduction of Methylamino Group: The amide group is then methylated to introduce the methylamino group, resulting in the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorophenyl)-2-(methylamino)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the fluorophenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Amides, esters, and ethers.

Scientific Research Applications

2-(3-Fluorophenyl)-2-(methylamino)acetamide has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(3-Fluorophenyl)-2-(methylamino)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to receptors, while the methylamino group influences its biological activity. The exact molecular targets and pathways vary depending on the specific application and context.

Comparison with Similar Compounds

2-(3-Fluorophenyl)-2-(methylamino)acetamide is unique due to its specific structural features. Similar compounds include:

  • 2-(3-Chlorophenyl)-2-(methylamino)acetamide: Similar structure with a chlorine atom instead of fluorine.

  • 2-(3-Bromophenyl)-2-(methylamino)acetamide: Similar structure with a bromine atom instead of fluorine.

  • 2-(3-Iodophenyl)-2-(methylamino)acetamide: Similar structure with an iodine atom instead of fluorine.

These compounds share similarities in their core structure but differ in the halogen atom present, which can influence their chemical and biological properties.

Properties

IUPAC Name

2-(3-fluorophenyl)-2-(methylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-12-8(9(11)13)6-3-2-4-7(10)5-6/h2-5,8,12H,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRJWFIPDLSIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC(=CC=C1)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218316-27-8
Record name 2-(3-fluorophenyl)-2-(methylamino)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Fluorophenyl)-2-(methylamino)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-Fluorophenyl)-2-(methylamino)acetamide
Reactant of Route 3
Reactant of Route 3
2-(3-Fluorophenyl)-2-(methylamino)acetamide
Reactant of Route 4
Reactant of Route 4
2-(3-Fluorophenyl)-2-(methylamino)acetamide
Reactant of Route 5
Reactant of Route 5
2-(3-Fluorophenyl)-2-(methylamino)acetamide
Reactant of Route 6
Reactant of Route 6
2-(3-Fluorophenyl)-2-(methylamino)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.